1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes chloro, methoxy, fluorophenyl, hydroxy, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The chloro, methoxy, fluorophenyl, hydroxy, and phenylsulfonyl groups are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methoxyphenyl)-3-(2-fluorophenyl)urea: Shares similar structural features but differs in its functional groups and biological activity.
3-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)propanamide: Another related compound with distinct chemical properties and applications.
Uniqueness
1-(3-chloro-4-methoxyphenyl)-5-(2-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C23H17ClFNO5S |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(3-chloro-4-methoxyphenyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H17ClFNO5S/c1-31-19-12-11-14(13-17(19)24)26-20(16-9-5-6-10-18(16)25)22(21(27)23(26)28)32(29,30)15-7-3-2-4-8-15/h2-13,20,27H,1H3 |
InChI Key |
PLMHRARXJNVQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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